

O-tert-Butyl-L-threonine Methyl Ester Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *H-Thr(tBu)-OMe.HCl*

Cat. No.: *B555313*

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For Researchers, Scientists, and Drug Development Professionals

O-tert-Butyl-L-threonine methyl ester hydrochloride is a pivotal protected amino acid derivative, instrumental in the fields of peptide synthesis and pharmaceutical development. Its strategic deployment as a chiral building block and a key intermediate stems from the protective tert-butyl group on the threonine side-chain hydroxyl and the methyl ester at the C-terminus. This guide provides a comprehensive overview of its characteristics, synthesis, and applications, with a focus on detailed experimental protocols and data presentation for the research community.

Core Characteristics

O-tert-Butyl-L-threonine methyl ester hydrochloride is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the tables below, providing a ready reference for experimental design and implementation.[\[1\]](#)

Chemical and Physical Properties

Property	Value	Reference
CAS Number	71989-43-0	[1] [2]
Molecular Formula	C ₉ H ₁₉ NO ₃ ·HCl	[1] [2]
Molecular Weight	225.71 g/mol	[2]
Appearance	White to off-white powder	[1]
Melting Point	141-164 °C	[1]
Optical Rotation	[α] ²⁰ /D +12 ± 2.5° (c=1 in DMF)	[1]
Purity	≥98.0% (TLC), ≥99% (HPLC)	[3] [4]
Storage	2-8°C	[3]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for O-tert-Butyl-L-threonine methyl ester hydrochloride is not widely available in the public domain. Researchers are advised to acquire this data on their own material for precise characterization. For reference, spectroscopic data for the related N-Fmoc protected derivative, Fmoc-O-tert-butyl-L-threonine, is available in chemical databases.

Synthesis Protocol

The synthesis of O-tert-Butyl-L-threonine methyl ester hydrochloride is a multi-step process that begins with the readily available amino acid L-threonine. The following is a representative experimental protocol adapted from patent literature, outlining the key transformations.[\[5\]](#)[\[6\]](#)

Experimental Protocol: Synthesis of O-tert-Butyl-L-threonine Methyl Ester Hydrochloride

This protocol involves three main stages:

- Esterification of L-threonine to form L-threonine methyl ester hydrochloride.
- Protection of the amine group, for example, with a benzyloxycarbonyl (Z) group.

- Tert-butylation of the side-chain hydroxyl group.
- Deprotection of the amine group to yield the final product.

Step 1: Synthesis of L-Threonine Methyl Ester Hydrochloride

- To a suspension of L-threonine (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 24 hours.
- Remove the solvent under reduced pressure to yield L-threonine methyl ester hydrochloride as a crude solid, which can be used in the next step without further purification.

Step 2: N-Protection of L-Threonine Methyl Ester Hydrochloride

- Dissolve the crude L-threonine methyl ester hydrochloride in a suitable solvent such as dichloromethane.
- Cool the solution to 0 °C and add a base, for example, triethylamine (2.5 eq).
- Add benzyl chloroformate (Cbz-Cl or Z-Cl) (1.1 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Wash the reaction mixture with water, an acidic solution (e.g., 1M HCl), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Z-L-threonine methyl ester.

Step 3: O-tert-Butylation

- Dissolve the N-Z-L-threonine methyl ester in dichloromethane.
- Add a catalytic amount of a strong acid, such as sulfuric acid.
- Cool the mixture in a pressure vessel and add an excess of isobutylene.
- Seal the vessel and stir at room temperature for 48-72 hours.

- Carefully vent the vessel, and quench the reaction with a saturated solution of sodium bicarbonate.
- Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Z-O-tert-butyl-L-threonine methyl ester.

Step 4: N-Deprotection

- Dissolve the N-Z-O-tert-butyl-L-threonine methyl ester in methanol.
- Add a catalytic amount of palladium on carbon (10% Pd/C).
- Subject the mixture to hydrogenation (H_2 gas) at atmospheric pressure until the reaction is complete (monitored by TLC).
- Filter the reaction mixture through celite to remove the catalyst.
- Add a stoichiometric amount of hydrochloric acid in a suitable solvent (e.g., HCl in ether or dioxane) to the filtrate.
- Remove the solvent under reduced pressure to yield O-tert-Butyl-L-threonine methyl ester hydrochloride.



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Synthesis workflow for O-tert-Butyl-L-threonine methyl ester hydrochloride.

Application in Peptide Synthesis

O-tert-Butyl-L-threonine methyl ester hydrochloride is a precursor to the widely used Fmoc-Thr(tBu)-OH, a standard building block in Fmoc-based solid-phase peptide synthesis (SPPS). The tert-butyl ether protecting group on the threonine side chain is stable to the basic conditions used for Fmoc deprotection (piperidine in DMF) but is readily cleaved under the final acidic cleavage conditions (e.g., trifluoroacetic acid).^{[7][8]}

Experimental Protocol: Fmoc-SPPS Coupling of Fmoc-Thr(tBu)-OH

This protocol outlines a typical coupling cycle for incorporating an Fmoc-Thr(tBu)-OH residue into a growing peptide chain on a solid support (e.g., Rink Amide resin).

1. Resin Preparation and Swelling:

- Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain.
- Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.
- Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Activation and Coupling:

- In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-5 eq.), a coupling agent such as HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 eq.), to the activation mixture.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.

4. Washing:

- Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

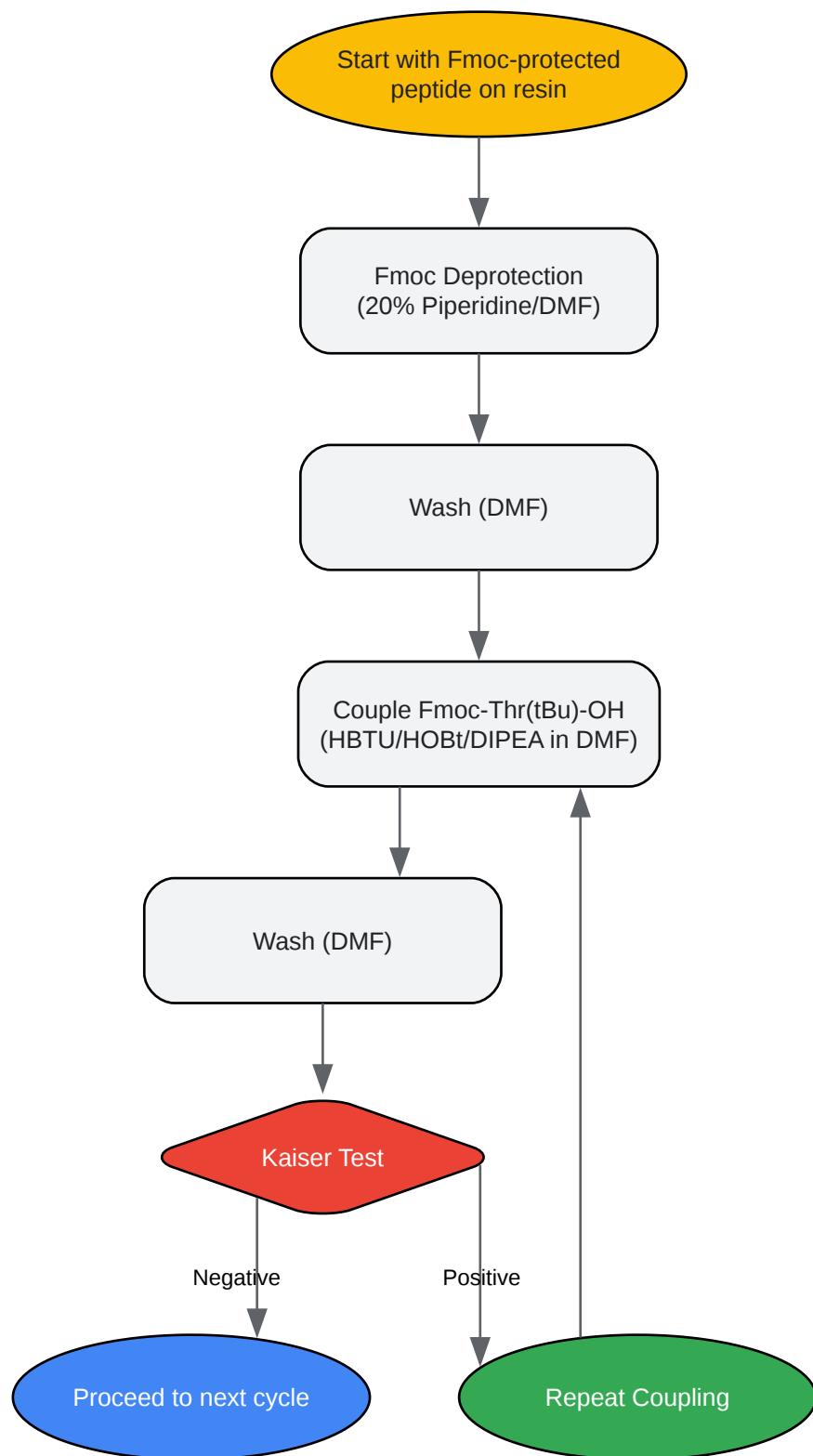
5. Monitoring the Coupling Reaction (Optional):

- Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

6. Capping (Optional):

- If the coupling is incomplete, any unreacted amino groups can be capped by treating the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF to prevent the formation of deletion sequences.

This cycle of deprotection, coupling, and washing is repeated for each amino acid in the desired peptide sequence.

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